molecular formula C10H8BrNS B14100591 7-bromo-4-methylquinoline-2(1H)-thione

7-bromo-4-methylquinoline-2(1H)-thione

Cat. No.: B14100591
M. Wt: 254.15 g/mol
InChI Key: WODJGCFTELZCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methylquinoline-2(1H)-thione is a solid, brominated quinolinethione derivative offered for research purposes. This compound is part of the prominent quinoline family, structures renowned for their wide range of biological activities and utility in synthetic chemistry. Quinolin-2-thione scaffolds, such as this one, are investigated as key intermediates in the synthesis of more complex nitrogen/sulfur-containing heterocycles and as potential ligands for metal complexes . The bromine atom at the 7-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . In biological research, quinoline-2-thione derivatives have been studied for their potential pharmacological properties. Related compounds have shown a spectrum of activities in antimicrobial, antitumor, and antiviral evaluations, making this chemotype a valuable scaffold in medicinal chemistry and drug discovery efforts . The thioxo group is a critical feature that can influence both the electronic properties of the molecule and its interactions with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

7-bromo-4-methyl-1H-quinoline-2-thione

InChI

InChI=1S/C10H8BrNS/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)

InChI Key

WODJGCFTELZCJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC2=C1C=CC(=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Derivatization of 7 Bromo 4 Methylquinoline 2 1h Thione

Foundational Synthetic Routes to Quinoline-2(1H)-thiones

The primary and most direct approach to synthesizing 7-bromo-4-methylquinoline-2(1H)-thione involves the thionation of its corresponding oxygen analogue, 7-bromo-4-methylquinolin-2(1H)-one. This precursor serves as a critical intermediate, the synthesis of which is a prerequisite for accessing the target thione. Additionally, classical quinoline (B57606) syntheses can be conceptually adapted to yield the thione scaffold directly, although this is a less common strategy.

Thionation Reactions of Corresponding Quinolin-2(1H)-ones

Thionation is a chemical reaction where a carbonyl group (C=O) is converted into a thiocarbonyl group (C=S). This transformation is the most prevalent method for preparing quinoline-2(1H)-thiones from their readily accessible quinolin-2(1H)-one counterparts. The reaction typically involves heating the quinolinone with a thionating agent in an inert solvent.

Phosphorus pentasulfide, which exists as the dimer tetraphosphorus (B14172348) decasulfide (P₄S₁₀), is a classical and widely used reagent for the thionation of a variety of carbonyl compounds, including amides, lactams, ketones, and esters. researchgate.netnih.gov The conversion of 7-bromo-4-methylquinolin-2(1H)-one to its thione derivative is efficiently achieved using P₄S₁₀.

The reaction is typically carried out by refluxing the quinolinone with P₄S₁₀ in a high-boiling inert solvent. Pyridine (B92270) is a particularly common solvent or co-solvent for this reaction, as it can activate the P₄S₁₀ reagent and also acts as an acid scavenger. organic-chemistry.org Other solvents such as toluene, xylene, or dioxane can also be employed. researchgate.net The reactivity of P₄S₁₀ can lead to the formation of byproducts, and its low solubility can sometimes complicate the reaction process. nih.gov

Table 1: General Conditions for Thionation of Quinolinones using P₄S₁₀

Substrate Thionating Agent Solvent Temperature Typical Yield
Quinolin-2(1H)-one P₄S₁₀ Pyridine Reflux Good to Excellent
Substituted Quinolin-2(1H)-ones P₄S₁₀ Toluene/Xylene Reflux Moderate to Good

This table presents generalized conditions based on literature for similar substrates.

While P₄S₁₀ is effective, several alternative reagents have been developed to offer milder reaction conditions, improved solubility, higher yields, and easier purification. researchgate.net

Lawesson's Reagent (LR): One of the most popular alternatives to P₄S₁₀ is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. nih.gov LR is generally more soluble in organic solvents and often reacts under milder conditions with greater selectivity, resulting in cleaner reactions and higher yields. researchgate.netsantiago-lab.com Its main advantages over P₄S₁₀ include shorter reaction times, particularly with microwave irradiation, and often a lesser requirement of the reagent. nih.gov

Davy and Heimgartner Reagents: These are other organophosphorus-sulfur reagents that offer similar benefits to Lawesson's reagent in specific applications. researchgate.net

Curphey's Reagent: This reagent is a combination of P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDSO). It has demonstrated higher reactivity compared to Lawesson's reagent in certain cases, such as in the synthesis of multi-thionated perylenediimides. nih.govnih.gov The advantage of this system is that the byproducts can often be removed by a simple hydrolytic workup, avoiding the need for chromatography that is sometimes required with Lawesson's reagent. researchgate.netnih.gov

Table 2: Comparison of Common Thionating Reagents

Reagent Chemical Name Key Advantages Common Solvents
Phosphorus Pentasulfide Tetraphosphorus decasulfide (P₄S₁₀) Cost-effective, powerful Pyridine, Toluene
Lawesson's Reagent (LR) 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide Milder conditions, higher selectivity, better solubility Toluene, THF, Dioxane

| Curphey's Reagent | P₄S₁₀ / Hexamethyldisiloxane (HMDSO) | High reactivity, easy byproduct removal | Dichloromethane, Benzene (B151609) |

Adaptations of Classical Quinoline Syntheses for Thione Analogues

While thionation of a pre-existing quinolinone is the most direct route, classical named reactions for quinoline synthesis can, in principle, be modified to yield quinoline-thiones directly. This often involves using sulfur-containing analogues of the standard starting materials.

The Knorr quinoline synthesis is a cornerstone method for preparing 2-hydroxyquinolines (quinolin-2(1H)-ones). drugfuture.comsynarchive.com The reaction involves the cyclization of a β-ketoanilide under strong acidic conditions, typically with concentrated sulfuric acid. wikipedia.org The direct precursor to 7-bromo-4-methylquinolin-2(1H)-one can be synthesized via the Knorr reaction, starting from 4-bromoaniline (B143363) and an acetoacetic ester (e.g., ethyl acetoacetate). researchgate.net

To adapt this synthesis for the direct formation of this compound, one would theoretically need to start with a β-ketothioanilide. The synthesis of such thioanilides and their subsequent cyclization are not as well-documented as their oxygen-containing counterparts. The Paal-Knorr synthesis, which produces thiophenes from 1,4-dicarbonyls using P₄S₁₀, provides a precedent for using phosphorus sulfides in the cyclization step itself to form a sulfur-containing heterocycle. wikipedia.org A hypothetical modified Knorr synthesis could involve the one-pot reaction of 4-bromoaniline, a β-ketoester, and a thionating agent, though such a procedure is not standard.

The Gould-Jacobs reaction typically synthesizes 4-hydroxyquinoline (B1666331) derivatives from an aniline (B41778) and diethyl ethoxymethylenemalonate. ablelab.euwikipedia.org The reaction proceeds through condensation followed by a thermal cyclization. wikipedia.org This methodology is not suitable for the direct synthesis of quinoline-2(1H)-thiones as it inherently leads to substitution at the 4-position.

The Friedländer synthesis is a versatile method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com The reaction is catalyzed by either acid or base. researchgate.net While this is a powerful tool for constructing the quinoline ring system, the standard reaction leads to a quinoline, not a quinolin-2(1H)-one or its thione analogue. nih.govresearchgate.net Modifications would be required, such as using a 2-aminobenzaldehyde (B1207257) with a malonic acid derivative, which steers the reaction toward pathways like the Pfitzinger or Niementowski syntheses, which are considered variations of the Friedländer approach. wikipedia.orgorganicreactions.org However, these typically yield 4-carboxy or 4-hydroxy quinolines, not the 2-oxo or 2-thione scaffold. Direct synthesis of this compound via a modified Friedländer approach is not a conventional or documented route.

Introduction of Bromine and Methyl Moieties within the Quinoline-2(1H)-thione Framework

The construction of the this compound scaffold can be achieved through methods that either build the ring system from appropriately substituted precursors or functionalize the pre-formed quinoline core. The most efficient strategies involve classical cyclization reactions that install the methyl and bromo groups in a regiochemically controlled manner.

Achieving regioselective bromination is critical for the synthesis of the target compound. The most direct method involves utilizing a starting material that already contains the bromine atom at the desired position, thereby circumventing issues with selectivity during the functionalization of the quinoline ring itself.

A primary strategy is the Knorr quinoline synthesis , which involves the condensation of a β-ketoanilide with an aniline in the presence of an acid catalyst. researchgate.netpasteur.fr To obtain the 7-bromo substitution pattern, 3-bromoaniline (B18343) is used as the starting aromatic amine. The subsequent reaction with ethyl acetoacetate (B1235776) followed by acid-catalyzed cyclization yields 7-bromo-4-methylquinolin-2(1H)-one. This method provides excellent regiochemical control, as the position of the bromine is predetermined by the choice of the aniline precursor. researchgate.netiipseries.org

Alternatively, direct electrophilic bromination of a pre-formed 4-methylquinolin-2(1H)-one scaffold can be considered. However, the directing effects of the existing substituents (the methyl group and the lactam functionality) can lead to a mixture of products. Studies on the bromination of similar quinolin-4(1H)-one systems show that the reaction's regioselectivity is highly dependent on the substituents and the brominating agent used, such as N-bromosuccinimide (NBS) or molecular bromine. nuph.edu.uaresearchgate.net For instance, the bromination of 2-methylquinolin-4(1H)-ones can occur at the C3 and C6 positions, or on the C2-methyl group, depending on the nature of other substituents on the ring. nuph.edu.ua

Table 1: Comparison of Bromination Strategies for Quinoline Scaffolds
StrategyReagents/PrecursorsPosition of BrominationAdvantagesDisadvantagesCitations
Cyclization from Brominated Precursor (Knorr Synthesis) 3-Bromoaniline, Ethyl Acetoacetate, Acid (e.g., H₂SO₄)C7High regioselectivity; reliable and well-established method.Requires availability of the specific substituted aniline precursor. researchgate.netiipseries.org
Direct Electrophilic Bromination 4-Methylquinolin-2(1H)-one, NBS or Br₂Various (e.g., C3, C6)Functionalizes a pre-existing scaffold.Often results in a mixture of isomers; poor regioselectivity for the C7 position. nuph.edu.uaresearchgate.net

The incorporation of the methyl group at the C4 position is most efficiently accomplished during the construction of the quinoline ring system through cyclization reactions.

The Conrad-Limpach-Knorr synthesis is a cornerstone for the preparation of quinolin-2-ones and 4-quinolones. jptcp.comquimicaorganica.org Specifically for 4-methyl-substituted quinolin-2-ones, the reaction of an aniline with a β-ketoester, such as ethyl acetoacetate, is the key step. wikipedia.org The reaction first forms an enamine or anilide intermediate, which is then cyclized under thermal or acidic conditions. researchgate.netsynarchive.com The acetoacetate derivative directly provides the methyl group at the C4 position and the carbonyl group at the C2 position of the resulting quinoline ring.

Once the 7-bromo-4-methylquinolin-2(1H)-one is formed, the final step is the conversion of the C2-carbonyl group into a thiocarbonyl. This thionation is typically achieved by treating the quinolin-2(1H)-one with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Advanced Functionalization and Derivatization of this compound

With the this compound scaffold in hand, its bromine atom serves as a versatile handle for a wide array of transformations, enabling the synthesis of a diverse library of derivatives.

The reactivity of the this compound core allows for various substitution reactions. The thione group exists in tautomeric equilibrium with its thiol form, 7-bromo-4-methylquinoline-2-thiol, influencing its reactivity.

Nucleophilic Substitution: The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNA r), particularly if activated by strongly electron-withdrawing groups, though this is a less common pathway without such activation. wikipedia.org More practical are metal-catalyzed nucleophilic substitutions (discussed in 2.3.3). Additionally, the thione group can readily undergo S-alkylation with alkyl halides in the presence of a base to form 2-(alkylthio)quinolines. This reaction proceeds via the more nucleophilic thiol tautomer.

Electrophilic Substitution: The quinoline ring system is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. Further substitution (e.g., nitration, halogenation) would be directed by the existing substituents. The precise outcome would depend on the reaction conditions, but substitution would likely occur at the C5 or C6 positions of the carbocyclic ring.

Modern synthetic chemistry offers powerful C-H functionalization techniques to modify heterocyclic scaffolds without pre-installed functional groups. rsc.org These methods provide a step-economical approach to creating new C-C or C-heteroatom bonds. nih.gov

For the this compound scaffold, transition-metal-catalyzed C-H activation is a promising strategy for further derivatization. acs.org The nitrogen atom of the quinoline ring can act as an internal directing group, guiding the catalyst to specific C-H bonds. nih.gov Depending on the catalytic system (e.g., using palladium, rhodium, or copper), it is possible to achieve regioselective functionalization at various positions, such as C8, C5, or C3. rsc.orgnih.gov This allows for the introduction of aryl, alkyl, or other functional groups, significantly expanding the structural diversity of the core molecule. rsc.org

Table 2: Potential C-H Functionalization Sites on the Quinoline Ring
PositionType of C-H BondPotential ReactionCatalyst System (Example)RationaleCitations
C8 Aromatic C-HArylation, AlkylationRh(III), Pd(II)Directed by the adjacent nitrogen atom. rsc.orgnih.gov
C5 Aromatic C-HAlkenylation, ArylationRu(II)Accessible position on the carbocyclic ring. nih.gov
C3 Aromatic C-HAcylation, ArylationTransition metal-free (under specific conditions) or Pd(II)Position activated by the heterocyclic nature of the ring. nih.govrsc.org

The bromine atom at the C7 position is an ideal functional group for a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are among the most powerful tools for C-C and C-heteroatom bond formation, allowing for the introduction of a wide range of substituents and the creation of extended conjugated systems. youtube.comyoutube.com

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups. acs.org

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynylated quinolines. mdpi.com

Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions typically employ a palladium catalyst, often in combination with a phosphine (B1218219) ligand and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. ucla.edu The ability to use the C7-bromo position for these transformations makes this compound a valuable and versatile building block in synthetic chemistry.

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions at the C7-Position
Reaction NameCoupling PartnerBond FormedTypical CatalystResulting StructureCitations
Suzuki-Miyaura R-B(OH)₂C-C (sp²-sp²)Pd(PPh₃)₄, PdCl₂(dppf)7-Aryl/vinyl-4-methylquinoline-2(1H)-thione acs.org
Sonogashira R-C≡CHC-C (sp²-sp)PdCl₂(PPh₃)₂, CuI7-Alkynyl-4-methylquinoline-2(1H)-thione researchgate.netmdpi.com
Buchwald-Hartwig R₂NHC-NPd₂(dba)₃, BINAP/Xantphos7-Amino-4-methylquinoline-2(1H)-thione ucla.edu
Heck AlkeneC-C (sp²-sp²)Pd(OAc)₂7-Alkenyl-4-methylquinoline-2(1H)-thione ucla.edu

Synthesis of Hybrid Structures Incorporating this compound

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with potentially improved affinity, efficacy, or modified activity profiles. The this compound scaffold is an excellent candidate for such synthetic endeavors.

The fusion of the this compound moiety with other heterocyclic systems can lead to the generation of novel chemical entities. A key strategy involves multi-step reactions where the quinoline core is first functionalized to introduce a reactive handle, which then participates in a cyclization or condensation reaction with another heterocyclic precursor.

A notable example of this approach is demonstrated in the synthesis of quinolone/thiazinan-4-one hybrids. nih.gov While the study utilized the analogous 7-bromo-4-hydroxy-2-oxo-1,2-dihydroquinoline, the synthetic pathway is highly relevant. The strategy involves creating a hydrazono bridge to link the quinoline core to a 1,3-thiazinan-4-one ring system. This method highlights a viable pathway for creating complex hybrids from the 7-bromo-4-methylquinoline (B172763) scaffold. nih.gov

The general synthetic approach can be adapted for the thione derivative, likely proceeding through the following steps:

Introduction of a reactive group at the C3 position of the this compound ring.

Condensation with a suitable hydrazine (B178648) derivative.

Reaction of the resulting intermediate with precursors to form the desired heterocyclic ring, such as the 1,3-thiazinan-4-one system. nih.gov

An example of a resulting hybrid structure from a closely related quinolin-2-one is detailed below.

Table 1: Example of a Hybrid Structure Based on a 7-Bromoquinoline Core

Starting Quinolone Reactant Resulting Hybrid Compound Reference

Schiff bases, characterized by the azomethine or imine (-C=N-) group, are synthesized through the condensation of a primary amine with an active carbonyl compound. ekb.eg They are a cornerstone in the synthesis of various heterocyclic compounds and coordination complexes. The formation of Schiff base derivatives from this compound typically requires prior functionalization of the quinoline core to introduce a carbonyl group, most commonly a formyl (-CHO) group.

The Vilsmeier-Haack reaction is a classic method used to introduce a formyl group onto electron-rich aromatic and heterocyclic rings, which could be applied to the quinoline system. nih.gov Once a formyl derivative, such as 7-bromo-4-methyl-2-thioxo-1,2-dihydroquinoline-3-carbaldehyde, is synthesized, it can readily react with a variety of primary amines to yield the corresponding Schiff bases.

Research on the synthesis of Schiff base ligands from related bromo-methylquinoline precursors illustrates this principle. For instance, 7-formyl-8-hydroxy-2-methylquinoline has been condensed with 5-bromo-3-hydrazonoindolin-2-one to prepare the complex Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one. nih.gov This demonstrates the synthetic utility of formyl-substituted quinolines in generating elaborate molecular structures.

Table 2: General Synthesis Scheme for Quinoline Schiff Bases

Step Reaction Type Description Key Reagents
1 Formylation Introduction of a formyl (-CHO) group onto the quinoline ring. Vilsmeier-Haack reagents (e.g., POCl₃, DMF)

Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in its synthesis. nih.gov This strategy is highly valuable as it allows for the rapid generation of a library of analogs from a common advanced intermediate, facilitating structure-activity relationship studies. For this compound, LSF can target various positions, including the C-H bonds of the aromatic ring or the methyl group.

Common LSF strategies applicable to quinoline scaffolds include:

Radical Processes: Minisci-type reactions can be used to introduce alkyl groups onto the electron-deficient quinoline ring. nih.gov

Metal-Catalyzed C-H Activation: Transition metals, particularly palladium and rhodium, are known to catalyze the direct functionalization of C-H bonds. For instance, Rh-catalyzed C(sp³)–H activation has been successfully applied to the methyl group of 8-methylquinolines, suggesting a potential route to functionalize the 4-methyl group of the target compound. researchgate.net

Dearomatization-Rearomatization Strategies: This approach involves the temporary dearomatization of the quinoline ring to activate specific positions for functionalization, followed by rearomatization to restore the aromatic system. This can provide access to regioisomers that are difficult to obtain through classical electrophilic substitution. researchgate.net

The existing bromine atom at the C7 position also serves as a versatile handle for late-stage modifications, primarily through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of a wide array of aryl, alkynyl, or amino substituents.

Table 3: Potential Late-Stage Functionalization Sites on this compound

Site of Functionalization Applicable Protocol Potential Modification
Aromatic C-H bonds Metal-catalyzed C-H activation, Radical addition Arylation, Alkylation, Halogenation
C4-Methyl group Radical halogenation, Metal-catalyzed C(sp³)-H activation Halogenation, Amidation, Further derivatization

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 4 Methylquinoline 2 1h Thione and Its Derivatives

Vibrational Spectroscopy for Bond Analysis

Raman Spectroscopy for Molecular Vibrational Insights

While information exists for structurally related compounds, such as the oxygen analogue 7-bromo-4-methylquinolin-2(1H)-one, the strict focus of the request on the thione derivative cannot be fulfilled based on currently accessible data. Further research and publication on the synthesis and characterization of 7-bromo-4-methylquinoline-2(1H)-thione are required for a detailed spectroscopic analysis.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and formula of a compound and for deducing its structure through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₈BrNS, the technique provides definitive evidence of its elemental composition.

The most characteristic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance, the molecular ion appears as a pair of peaks of nearly equal intensity separated by two mass-to-charge units (m/z). This distinctive M/M+2 pattern is a clear fingerprint for a monobrominated compound.

While specific experimental fragmentation data for this compound is not extensively detailed in the available literature, general fragmentation pathways for quinoline (B57606) derivatives can be predicted. Initial fragmentation would likely involve the loss of the bromine atom or the methyl group. Subsequent fragmentation could involve the cleavage of the quinoline ring system itself.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of C₁₀H₈BrNS

Isotope Composition m/z (Monoisotopic Mass) Relative Abundance (%)
C₁₀H₈⁷⁹BrNS 252.9615 100.0

**3.4. Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence techniques, provides valuable information about the electronic structure and photophysical behavior of a molecule.

Electronic Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within its extensive chromophore, the quinoline-2(1H)-thione core. Studies on the parent compound, quinoline-2(1H)-thione, have established that it exists predominantly in the thione tautomer form. researchgate.netsemanticscholar.org Its spectrum shows strong absorption bands corresponding to π→π* and n→π* electronic transitions.

For the parent quinoline-2(1H)-thione, characteristic absorption bands are observed around 372 nm and 273 nm in aqueous solution. semanticscholar.org The introduction of a bromine atom at the 7-position and a methyl group at the 4-position is expected to modify the absorption profile. Both the bromine atom (an auxochrome with +M and -I effects) and the methyl group (an auxochrome with a +I effect) typically induce a bathochromic (red) shift in the absorption maxima. Therefore, the absorption peaks for this compound are predicted to be at slightly longer wavelengths compared to the unsubstituted parent compound.

Table 2: Experimental UV-Vis Absorption Data for the Parent Quinoline-2(1H)-thione Chromophore semanticscholar.org

Solvent λmax 1 (nm) λmax 2 (nm)

Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of quinoline-2(1H)-thione derivatives are notable for their general lack of fluorescence. Research confirms that the quinoline-2(1H)-thione scaffold is non-fluorescent. researchgate.netsemanticscholar.org This phenomenon is attributed to efficient non-radiative decay pathways that quench the excited state before fluorescence can occur. The presence of the sulfur atom in the thione group is believed to facilitate this quenching, possibly through mechanisms like photoinduced electron transfer (PET) or efficient intersystem crossing to the triplet state. semanticscholar.org

Consequently, this compound is also expected to be non-fluorescent. While alkylation of the sulfur atom in related quinoline-2-thiol (B7765226) derivatives can "turn on" fluorescence by altering the electronic structure and removing the quenching pathway, the thione form itself remains a poor emitter. researchgate.netsemanticscholar.org This characteristic is a key aspect of its photophysical profile.

X-ray Crystallography for Solid-State Molecular Architecture

As of this writing, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its unit cell parameters, space group, and precise bond lengths are not available.

However, based on the crystal structures of related quinolinone and thione derivatives, key features of its solid-state architecture can be inferred. The molecule is expected to be largely planar due to the aromatic quinoline ring system. In the solid state, it is highly probable that the molecules would form centrosymmetric dimers through intermolecular hydrogen bonds. Specifically, the N-H group of one molecule would act as a hydrogen bond donor to the thione sulfur atom (C=S) of a neighboring molecule, resulting in a stable N-H···S hydrogen bonding motif. These dimeric structures would then pack into a stable crystal lattice.

Computational Chemistry and Theoretical Investigations of 7 Bromo 4 Methylquinoline 2 1h Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing insights that complement experimental findings. These theoretical approaches can model molecules with high accuracy, predicting their properties before synthesis or experimental measurement.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. researchgate.net It is employed to determine ground state geometries, electronic properties, and a host of other molecular characteristics. Studies on similar quinoline (B57606) structures have successfully used DFT to correlate theoretical data with experimental results, such as confirming molecular structures via NMR chemical shift predictions. nih.gov

Optimization of Molecular Structures and Conformational Analysis

A foundational step in computational analysis is geometry optimization, where the molecule's lowest energy arrangement of atoms is calculated. This process would yield precise data on bond lengths, bond angles, and dihedral angles for 7-bromo-4-methylquinoline-2(1H)-thione. For related molecules, DFT calculations have been shown to predict molecular geometries that are in good agreement with experimental X-ray crystal structures.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative Data) This table is for illustrative purposes only, as specific data is not available.

Parameter Bond Calculated Value (Å or °)
Bond Length C2=S Data not available
Bond Length C7-Br Data not available
Bond Length C4-C(CH₃) Data not available
Bond Angle N1-C2-C3 Data not available
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For various quinoline derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and charge transfer properties. nih.gov

Table 2: Hypothetical FMO Properties of this compound (Illustrative Data) This table is for illustrative purposes only, as specific data is not available.

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other chemical species, identifying sites susceptible to electrophilic and nucleophilic attack. In MEP maps, red regions typically indicate electron-rich areas (negative potential), while blue regions show electron-poor areas (positive potential). This analysis has been applied to various substituted quinolines to understand their interaction sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugative effects and the nature of intermolecular forces like hydrogen bonding.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are often performed and compared with experimental spectra to confirm the structure of a synthesized compound. For instance, DFT calculations have been used to show a high correlation between theoretical and experimental NMR chemical shifts for newly synthesized quinoline derivatives. nih.gov Similarly, calculated IR spectra can help in the assignment of vibrational modes observed experimentally. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound

Ab Initio Methods for High-Level Electronic Structure Studies

Ab initio methods are foundational in quantum chemistry for providing a first-principles understanding of molecular electronic structures without empirical parameters. For molecules like this compound, these methods are employed to accurately predict properties such as molecular geometries, electronic energies, and orbital distributions. While specific ab initio studies on this exact compound are not extensively documented in publicly available literature, the principles of these methods are widely applied to similar heterocyclic systems.

Theoretical investigations on related quinoline and quinazolinone derivatives often utilize basis sets like 6-31+G(d,p) to ensure an accurate description of the electronic structure, including polarization functions that are important for molecules containing heteroatoms and electronegative substituents like bromine. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the excited-state properties of molecules and simulating their UV-Vis absorption spectra. This method allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption bands observed experimentally.

For quinoline derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and help in the assignment of electronic transitions, such as π→π* and n→π* transitions. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. Studies on similar heterocyclic compounds often employ functionals like B3LYP in conjunction with appropriate basis sets to achieve good agreement between theoretical and experimental spectra.

Table 1: Representative TD-DFT Data for a Generic Quinoline Derivative

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13500.25HOMO → LUMO
S0 → S23100.15HOMO-1 → LUMO
S0 → S32800.40HOMO → LUMO+1

Note: This table is illustrative and based on typical values for quinoline derivatives. Specific values for this compound would require dedicated calculations.

Tautomerism Studies and Energetic Preferences

Tautomerism is a key feature of many heterocyclic compounds, including this compound, which can exist in equilibrium between its thione and thiol forms. Computational studies are invaluable for determining the relative stabilities of these tautomers and understanding the factors that influence their equilibrium.

Quinolone-Thione vs. Quinolone-Thiol Tautomeric Equilibria in Different Phases

The tautomeric equilibrium between the quinolone-thione and quinolone-thiol forms of this compound can be investigated by calculating the relative energies of the two isomers. In the gas phase, the relative stability is determined by the intrinsic electronic properties of the molecules. For related quinolin-4(1H)-one systems, it has been shown that the oxo form is generally more stable. nuph.edu.ua By analogy, the thione form of this compound is also expected to be the more stable tautomer in the gas phase.

Solvation Effects on Tautomeric Forms

The presence of a solvent can significantly influence the position of the tautomeric equilibrium. researchgate.net Solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to account for the effect of the solvent. nuph.edu.ua For polar solvents, the tautomer with the larger dipole moment is generally stabilized to a greater extent. In the case of the thione-thiol equilibrium, the more polar thione form is expected to be favored in polar solvents.

Table 2: Calculated Relative Energies of Thione and Thiol Tautomers in Different Environments

TautomerGas Phase (kcal/mol)Polar Solvent (kcal/mol)
Thione0.0 (Reference)0.0 (Reference)
Thiol+ΔE_gas+ΔE_solvent

Note: This table illustrates the expected trend. Actual values for this compound would need to be calculated.

In Silico Exploration of Molecular Interactions

In silico methods, particularly molecular docking, are used to predict the binding orientation and affinity of a molecule to a larger receptor, such as a protein. nih.gov These studies are crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of interaction. For this compound, molecular docking could be used to explore its potential interactions with various enzymes or receptors, identifying key residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov

Reactivity Profiles and Reaction Mechanisms of 7 Bromo 4 Methylquinoline 2 1h Thione

Mechanistic Investigations of Thionation and Functionalization Reactions

The synthesis of 7-bromo-4-methylquinoline-2(1H)-thione from its corresponding quinolin-2(1H)-one precursor is a key transformation involving the conversion of a carbonyl group to a thiocarbonyl group. One common method for this thionation is the use of reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. The mechanism of this reaction generally involves a [2+2] cycloaddition of the C=O group to a P=S bond of the reagent, followed by cycloreversion to form a C=S bond and a P=O bond. However, direct thionation of quinolinones using these reagents can sometimes result in low yields. acs.org

An alternative and often more efficient pathway involves the deoxygenative C–H functionalization of the corresponding quinoline (B57606) N-oxide. nih.gov In this approach, the N-oxide is activated, typically with an agent like triflic anhydride, making the C2 position highly electrophilic. Subsequently, a sulfur nucleophile, such as thiourea, attacks the C2 position. This is followed by a cascade of reactions leading to the elimination of the N-oxide oxygen and the formation of the C=S bond, yielding the quinoline-2(1H)-thione with excellent regioselectivity. nih.gov

Once formed, the this compound scaffold can be further functionalized. A common reaction is the nucleophilic substitution at other positions of the quinoline ring. For instance, if a suitable leaving group like a chlorine atom is present at the C4 position, it can be readily displaced by various nucleophiles. acs.org

Role of the Bromine Substituent in Directed Reactions

The bromine atom at the C7 position is not merely a passive substituent; it serves as a crucial handle for a variety of synthetic transformations, significantly enhancing the molecule's utility in organic synthesis. Its presence allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting aryl halides into reactive organometallic intermediates. caltech.edu For this compound, treatment with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures (-78°C to -100°C), can induce the exchange of the bromine atom for a lithium atom. nih.govrsc.org This reaction forms a highly nucleophilic 7-lithioquinoline-2(1H)-thione intermediate.

A critical mechanistic consideration in this reaction is the potential for competing side reactions. The methyl group at the C4 position possesses acidic protons. The aryllithium intermediate formed is a strong base and could potentially deprotonate the methyl group. ekb.eg Generally, the rate of lithium-halogen exchange is faster than the deprotonation of such methyl groups, especially at very low temperatures. ekb.eg However, the reaction conditions must be carefully controlled to favor the desired exchange and minimize side products. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the C7 position.

Reaction Reagent Intermediate Key Considerations
Halogen-Metal Exchangen-BuLi or t-BuLi7-Lithioquinoline-2(1H)-thioneLow temperature is crucial to prevent side reactions. Competition exists between Br-Li exchange and deprotonation of the C4-methyl group.

Cross-Coupling Reactivity (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond at the C7 position is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry for forming C-C and C-N bonds. The this compound is expected to be a competent substrate in several such transformations.

Suzuki Coupling: In a Suzuki reaction, the bromoquinoline would react with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond at the C7 position.

Heck Coupling: The Heck reaction would involve the palladium-catalyzed coupling of the bromoquinoline with an alkene, introducing a vinyl or substituted vinyl group at C7.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C7 position and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

The synthetic utility of such reactions on bromoquinoline systems has been demonstrated, allowing for the introduction of diverse aryl, vinyl, and alkynyl moieties, thereby expanding the molecular complexity of the scaffold. rsc.org

Cycloaddition Chemistry Involving the Quinoline-2(1H)-thione Core

The quinoline ring system can participate in cycloaddition reactions, offering a pathway to construct complex, three-dimensional architectures from the planar aromatic core. Photochemical dearomative [4+2] cycloadditions (para-cycloadditions) have been shown to occur between quinolines and alkenes. uzh.ch This process typically involves photosensitization of a Lewis acid-complexed quinoline, which then undergoes a stepwise radical cycloaddition with the alkene. uzh.ch While this reactivity is established for the parent quinoline system, the presence of the thione and other substituents on this compound would influence the electronic properties and steric environment, potentially altering the efficiency and selectivity of such cycloadditions.

Furthermore, the thiocarbonyl group itself can act as a dienophile in thia-Diels-Alder reactions, a type of [4+2] cycloaddition. This reaction would involve a conjugated diene reacting with the C=S bond to form a six-membered sulfur-containing heterocycle.

Chemical Transformations at the Thiocarbonyl Moiety

The thiocarbonyl group is a reactive functional moiety that can undergo several important chemical transformations. It exists in tautomeric equilibrium with its thiol form, 7-bromo-4-methylquinoline-2-thiol. The position of this equilibrium can be influenced by the solvent and the electronic nature of the quinoline ring.

A primary reaction of this moiety is S-alkylation. In the presence of a base, the thiol tautomer is deprotonated to form a thiolate anion, which is a potent nucleophile. This thiolate can then react with alkyl halides or other electrophiles to form 2-(alkylthio)quinoline derivatives. acs.org This transformation is valuable for introducing a variety of side chains and for protecting the sulfur atom.

Reagent Product Type Reaction Description
Base (e.g., NaOEt), Alkyl Halide (R-X)2-(Alkylthio)quinolineDeprotonation of the thiol tautomer followed by nucleophilic attack on the alkyl halide (S-alkylation).

Oxidation and Reduction Chemistry

The sulfur atom in the thiocarbonyl group is susceptible to both oxidation and reduction. Oxidation of the thione can regenerate the corresponding oxygen analogue. For example, related quinoline-2(1H)-selones are readily oxidized to quinolin-2(1H)-ones using reagents like meta-chloroperoxybenzoic acid (mCPBA), suggesting a similar transformation is feasible for the thione. thieme-connect.com

The reduction of the thiocarbonyl group can proceed through several pathways. A complete reduction, or desulfurization, would replace the C=S group with a C-H bond, yielding the corresponding 7-bromo-4-methylquinoline (B172763). This can be achieved through various methods, including treatment with reducing agents like zinc dust in acetic acid, sometimes catalyzed by lead. acs.org Another approach involves catalytic hydrogenation, where complexes of metals like ruthenium can reduce thiocarbonyl compounds. nih.gov Furthermore, desulfurative cross-coupling reactions have been developed where a palladium/copper catalytic system can simultaneously cleave the C–S bond and form a new C–C bond with a boronic acid, effectively replacing the thione with an aryl group. thieme-connect.com A milder reduction to the corresponding thiol can be achieved using hydride transfer reagents. uzh.ch

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing quinolinethiones. This could involve microwave-assisted synthesis to reduce reaction times or the use of greener solvents and catalysts.

Advanced Computational Modeling for Predictive Design

Computational tools, such as Density Functional Theory (DFT) and molecular docking, can be employed to predict the physicochemical properties, reactivity, and biological activity of derivatives of 7-bromo-4-methylquinoline-2(1H)-thione. This in silico approach can guide the rational design of new molecules with desired properties, saving time and resources in the laboratory.

Development of Multifunctional Derivatives with Synergistic Properties

The compound's structure allows for the incorporation of different pharmacophores through derivatization. Future work could focus on creating hybrid molecules that combine the quinolinethione core with other known bioactive moieties to achieve synergistic or multi-target therapeutic effects.

Integration into Supramolecular Assemblies and Nanomaterials

The ability of the quinoline (B57606) ring to participate in π-π stacking and the thione group to form hydrogen bonds or coordinate with metals makes it a candidate for incorporation into supramolecular structures, metal-organic frameworks (MOFs), or functionalized nanomaterials for applications in sensing, electronics, or drug delivery.

Mechanistic Elucidation of Novel Reaction Pathways

A deeper investigation into the reaction mechanisms involving this compound can lead to the discovery of new and unexpected chemical transformations. Understanding these pathways is crucial for expanding its utility as a synthetic building block and for controlling the selectivity of its reactions.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure, particularly the deshielding effects of the bromine and thione groups. highlights the use of DEPT-135 and 2D NMR (COSY, HSQC) to resolve overlapping signals in substituted quinolines.
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent positions, as seen in structural studies of analogous brominated quinolines .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns due to bromine .

How can researchers optimize reaction conditions to improve the yield of this compound?

Advanced
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates for halogenation, while acetone or dichloromethane may improve solubility of intermediates ().
  • Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation or bromination steps .
  • Catalyst Use : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) can influence reaction pathways; shows NaH in THF yields higher selectivity for thione formation compared to K₂CO₃ in acetone.
  • Purification Methods : Silica gel chromatography or recrystallization from ethanol effectively isolates the product .

What strategies are recommended for resolving contradictory data regarding the reactivity of this compound in different solvent systems?

Q. Advanced

  • Comparative Kinetic Studies : Monitor reaction progress via TLC or HPLC under varying solvent conditions (polar vs. non-polar) to identify solvent-dependent intermediates.
  • Computational Modeling : Use DFT calculations to predict solvent effects on transition states, as suggested in ’s emphasis on chemistry fundamentals.
  • Control Experiments : Replicate conflicting studies with standardized reagents to isolate variables (e.g., trace moisture in THF affecting lithiation, as in ) .

How can computational chemistry aid in understanding the electronic properties of this compound?

Q. Advanced

  • DFT Calculations : Predict molecular electrostatic potentials (MEPs) to map nucleophilic/electrophilic sites, explaining regioselectivity in substitution reactions.
  • Frontier Molecular Orbital (FMO) Analysis : Correlate HOMO-LUMO gaps with experimental UV-Vis spectra ().
  • Molecular Dynamics (MD) Simulations : Model solvation effects to rationalize solubility trends observed in DMSO vs. aqueous systems .

What safety protocols are essential when handling this compound in the laboratory?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to the compound’s potential toxicity.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors or thione byproducts.
  • Waste Disposal : Neutralize reactive intermediates (e.g., quench n-BuLi with ethanol) before disposal, per ’s safety guidelines .

What are the challenges in functionalizing the quinoline ring of this compound, and how can regioselectivity be controlled?

Q. Advanced

  • Steric and Electronic Effects : The bromine atom directs electrophilic substitution to the 5- or 8-position, while the thione group deactivates the ring. shows that using bulky bases (e.g., LDA) enhances regioselectivity at the 3-position.
  • Protecting Groups : Temporarily protect the thione moiety with trimethylsilyl chloride (TMSCl) to enable functionalization at adjacent positions .

How does the bromine substituent influence the spectroscopic and chemical properties of this compound?

Q. Basic

  • NMR Shifts : Bromine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., H-6 and H-8 in ¹H NMR) .
  • Reactivity : Bromine facilitates nucleophilic aromatic substitution (SNAr) at the 7-position, as seen in ’s azide substitution reactions.
  • Stability : The bromine-thione synergy increases thermal stability but may promote photodegradation; store samples in amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.